molecular formula C27H27N3O2S B2383782 N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide CAS No. 862826-51-5

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide

Cat. No.: B2383782
CAS No.: 862826-51-5
M. Wt: 457.59
InChI Key: WKKZMZNTVPQJTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-((2-(Benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a synthetic chemical compound provided for research and development purposes. This molecule features a complex structure incorporating benzamide, indole, and thioether motifs, which are scaffolds of significant interest in medicinal chemistry . The specific biological activity, molecular targets, and research applications for this compound are currently not defined in the available scientific literature and require further investigation by qualified researchers. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Researchers are responsible for determining the suitability of this compound for their specific experimental objectives.

Properties

IUPAC Name

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2S/c1-20-11-13-22(14-12-20)27(32)28-15-16-30-18-25(23-9-5-6-10-24(23)30)33-19-26(31)29-17-21-7-3-2-4-8-21/h2-14,18H,15-17,19H2,1H3,(H,28,32)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKZMZNTVPQJTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. Its intricate structure incorporates various functional groups, including an indole core, a benzamide moiety, and a thioether linkage, which contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N2O2S, with a molecular weight of 443.57 g/mol. The presence of the indole and benzamide structures is known to facilitate interactions with multiple biological targets, including enzymes and receptors involved in inflammation and cancer pathways.

Key Structural Features:

  • Indole Core: Known for its role in various biological activities, including modulation of receptor activity.
  • Benzamide Moiety: Often associated with enzyme inhibition.
  • Thioether Linkage: May enhance reactivity and binding affinity.

Preliminary studies suggest that this compound may function as an inhibitor of specific kinases or modulate receptor activity. Molecular docking studies indicate that the compound can effectively bind to certain receptors or enzymes through hydrogen bonding and hydrophobic interactions, which are critical for its pharmacological effects.

Biological Activities

  • Anticancer Potential: The compound's structural components may enable it to inhibit pathways associated with tumor growth and metastasis.
  • Anti-inflammatory Effects: Its ability to interact with inflammatory pathways makes it a candidate for treating inflammatory diseases.
  • Neuroprotective Properties: Similar compounds have shown potential in protecting neuronal cells from stress-induced damage, suggesting possible applications in neurodegenerative diseases .

Case Studies and Research Findings

Research has highlighted a range of biological activities associated with similar benzamide derivatives:

StudyCompoundActivityEC50 (µM)Notes
WO5mβ-cell protective against ER stress0.1 ± 0.01Significant improvement in potency and solubility compared to previous analogs
14hAntifungal activity against Pyricularia oryae-Exhibited an inhibition rate of 77.8%

In one study, analogs of N-(2-(Benzylamino)-2-oxoethyl)benzamide were found to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, demonstrating an EC50 value as low as 0.1 µM, indicating high potency . This suggests that modifications to the core structure can significantly enhance biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide with structurally or functionally related indole derivatives:

Compound Name Structural Features Synthesis Route Biological Activity Key Differences
This compound (Target) Indole core, thioether linkage, benzylamino-oxoethyl, 4-methylbenzamide side chain Not explicitly described; inferred from analogous methods (thioether/amide steps) Unknown; hypothesized antimicrobial or receptor modulation based on structural analogs Unique combination of thioether and benzylamino-oxoethyl groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ( ) Benzamide with N,O-bidentate directing group Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol Metal-catalyzed C–H bond functionalization Lacks indole and thioether groups; simpler amide structure
N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide ( ) Indole with acetylphenyl and tosyl groups Gold-catalyzed reaction of indole derivatives with aziridine Not specified; sulfonamide group suggests potential enzyme inhibition Tosyl group instead of benzamide; acetylphenyl substituent
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides ( ) Indole-oxadiazole hybrids with thioacetamide linkages Hydrazide closure with carbon disulfide, followed by thioether formation Antimicrobial activity against bacterial/fungal strains Oxadiazole ring replaces thioether; thiazole/benzothiazole substituents
(S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide ( ) Triazole-linked benzamide with amino-oxoethyl chain Copper-catalyzed azide-alkyne cycloaddition (CuAAC) Not specified; triazole groups often associated with anticancer activity Triazole instead of indole; dibenzylamino side chain
MEN10930 ( ) Indole-carboxamide with cyclohexyl and naphthalenyl groups Multi-step peptide-like coupling Neuropeptide receptor antagonist (e.g., tachykinin receptors) Peptidomimetic structure; lacks thioether and benzamide groups

Key Findings from Comparative Analysis:

Structural Diversity: The target compound distinguishes itself through its thioether-bridged benzylamino-oxoethyl group, a feature absent in simpler benzamides (e.g., ) or sulfonamide-containing indoles ( ). Unlike oxadiazole-thioacetamide hybrids ( ), the target lacks heterocyclic rings but retains sulfur-based linkages, which may influence bioavailability or target binding.

Synthetic Complexity :

  • The target’s synthesis likely requires stepwise functionalization of the indole core, similar to triazole-linked benzamides ( ) but with greater challenges in regioselective thioether formation.

Compared to neuropeptide antagonists like MEN10930 ( ), the target’s lack of peptidomimetic motifs may limit receptor specificity but reduce metabolic instability.

Q & A

Basic: What are the key steps and optimization strategies for synthesizing N-(2-(3-((2-(benzylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the indole core followed by sequential coupling reactions. Key steps include:

  • Indole thioether formation : Reaction of 3-mercaptoindole derivatives with 2-(benzylamino)-2-oxoethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether linkage .
  • Amide coupling : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to attach the 4-methylbenzamide moiety to the ethylamine side chain .
  • Optimization : Critical parameters include solvent choice (polar aprotic solvents like DMF or acetonitrile), temperature control (40–80°C for thioether formation), and reaction time (12–24 hours for amidation). Purity is monitored via TLC or HPLC at each stage .

Basic: What analytical techniques are recommended for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm connectivity of the indole, thioether, and benzamide groups. Key signals include the indole NH (~10–12 ppm) and benzyl protons (7.2–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~500–550) .
  • HPLC : Reverse-phase chromatography to assess purity (>95% by area under the curve) .

Advanced: How can researchers investigate the compound’s mechanism of action in biological systems?

  • In vitro assays :
    • Cell viability : MTT or CCK-8 assays to screen cytotoxicity in cancer cell lines (e.g., IC₅₀ determination) .
    • Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase-3/7 activity assays .
  • Target identification :
    • Pull-down assays : Use biotinylated analogs to isolate binding proteins from lysates .
    • Molecular docking : Computational modeling against targets like kinases or GPCRs, leveraging the indole-thioether scaffold’s predicted interactions .

Advanced: What strategies are effective for derivatizing this compound to enhance bioactivity?

  • Side-chain modifications :
    • Replace the benzyl group with substituted aryl rings (e.g., electron-withdrawing groups like Cl or CF₃) to modulate lipophilicity .
    • Introduce heterocycles (e.g., triazoles) via click chemistry to improve solubility .
  • Core substitutions :
    • Substitute the indole with azaindole to alter hydrogen-bonding potential .
  • Reactivity monitoring : Track derivatization efficiency using LC-MS and compare bioactivity via dose-response curves .

Advanced: How should conflicting data on biological activity across studies be resolved?

  • Source analysis : Compare assay conditions (e.g., cell line specificity, serum concentration) that may explain discrepancies. For example, antiproliferative effects may vary between HeLa (cervical) vs. MCF-7 (breast) cancer lines .
  • Dosage optimization : Re-evaluate IC₅₀ values under standardized protocols (e.g., 48-hour exposure vs. 72-hour).
  • Metabolic stability : Assess compound degradation in culture media via LC-MS to rule out artifactual results .

Advanced: What methodologies are used to optimize the compound’s pharmacokinetic (PK) profile?

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation to improve bioavailability .
  • Metabolic studies :
    • Microsomal stability : Incubate with liver microsomes to identify metabolic hotspots (e.g., benzylamine oxidation) .
    • CYP inhibition assays : Screen for interactions with cytochrome P450 enzymes .
  • In vivo PK : Administer to rodent models and measure plasma half-life (t₁/₂) and AUC via LC-MS/MS .

Table 1: Structural Analogs with Comparative Bioactivity

Analog StructureKey ModificationsBiological Activity (IC₅₀)Reference
Triazole-indole derivativeThioether → triazoleAnticancer: 2.1 µM (MCF-7)
Chlorobenzamide variant4-Me → 4-ClAntimicrobial: 8.3 µM
Azaindole-substituted compoundIndole → azaindoleAnti-inflammatory: 0.9 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.